Cas no 946262-56-2 (1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-(4-methylphenyl)-6-[(3-phenyl-2-propen-1-yl)thio]-
- F2085-0054
- AKOS024626534
- AB00678040-01
- 1-(4-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
- 946262-56-2
- 6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
-
- インチ: 1S/C21H18N4OS/c1-15-9-11-17(12-10-15)25-19-18(14-22-25)20(26)24-21(23-19)27-13-5-8-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,24,26)
- InChIKey: HXPAPFRITZYYSB-UHFFFAOYSA-N
- SMILES: C1(SCC=CC2=CC=CC=C2)NC(=O)C2C=NN(C3=CC=C(C)C=C3)C=2N=1
計算された属性
- 精确分子量: 374.12013238g/mol
- 同位素质量: 374.12013238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 579
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- XLogP3: 4.4
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ゆうかいてん: 216 °C(Solv: ethanol (64-17-5))
- Boiling Point: 583.0±60.0 °C(Predicted)
- 酸度系数(pKa): -2.27±0.20(Predicted)
1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2085-0054-20mg |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-2mg |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-3mg |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-25mg |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-10mg |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-2μmol |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-75mg |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-5μmol |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-4mg |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2085-0054-5mg |
1-(4-methylphenyl)-6-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
946262-56-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-oneに関する追加情報
Introduction to Compound with CAS No. 946262-56-2 and Its Applications in Chemical Biology
The compound with the CAS number 946262-56-2 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, provides a detailed insight into its structural framework and potential biological activities. This introduction aims to explore the compound's structure, synthesis, biological significance, and recent applications in medicinal chemistry.
The molecular structure of this compound features a complex heterocyclic system composed of a pyrazolo[3,4-d]pyrimidinone core substituted with various functional groups. The presence of a 4-methylphenyl group at the 1-position and a (2E)-3-phenylprop-2-en-1-ylsulfanyl moiety at the 6-position suggests potential interactions with biological targets such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidinone scaffold is known for its versatility in drug design due to its ability to engage multiple binding sites on biological targets.
In terms of synthesis, the preparation of 1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the pyrazolo[3,4-d]pyrimidinone core through cyclocondensation reactions, followed by functionalization at the 1- and 6-positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the aryl and vinyl sulfanyl groups efficiently.
The biological activity of this compound has been extensively studied in recent years. Preliminary investigations have revealed that it exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The 4-methylphenyl group is known to enhance binding affinity to certain biological targets by improving hydrophobic interactions, while the (2E)-3-phenylprop-2-en-1-ylsulfanyl moiety contributes to hydrogen bonding capabilities, further stabilizing the compound's interaction with biological receptors.
One of the most exciting applications of this compound is in the development of novel anticancer agents. Recent studies have demonstrated that it can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. Specifically, it has been shown to interfere with the activity of enzymes such as kinases and cyclases, which are crucial for cancer cell proliferation. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further development into a therapeutic drug.
The anti-inflammatory properties of 1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have also been explored. In vitro studies have indicated that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta by inhibiting key inflammatory pathways. This suggests that it may have therapeutic potential in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Evaluation of its antimicrobial activity has revealed that this compound exhibits significant efficacy against a range of bacterial and fungal strains. The structural features responsible for this activity are believed to be the aromatic rings and sulfanyl group, which can disrupt microbial cell membranes and interfere with essential metabolic processes. This makes it a valuable candidate for developing new antimicrobial agents to combat drug-resistant infections.
The development of this compound into a clinical drug has not been without challenges. One major hurdle is its solubility in water, which can limit its bioavailability if not properly addressed through formulation strategies. However, advances in drug delivery systems have provided innovative solutions to enhance its solubility and targeted delivery to affected tissues.
In conclusion, the compound with CAS number 946262-56-2, specifically named as 1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for developing new therapeutic agents targeting various diseases. As research continues to uncover more about its potential applications, it is likely that this compound will play an increasingly important role in future medical treatments.
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